molecular formula C7H16N2S B13797173 2H-1,3,4-Thiadiazine,tetrahydro-5-methyl-2-(1-methylethyl)-,trans-(9CI)

2H-1,3,4-Thiadiazine,tetrahydro-5-methyl-2-(1-methylethyl)-,trans-(9CI)

Cat. No.: B13797173
M. Wt: 160.28 g/mol
InChI Key: QFJPHCFSQIRYBF-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-1,3,4-Thiadiazine, tetrahydro-5-methyl-2-(1-methylethyl)-, trans-(9CI) is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,3,4-Thiadiazine, tetrahydro-5-methyl-2-(1-methylethyl)-, trans-(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of isothiocyanates with hydrazines, followed by cyclization to form the thiadiazine ring. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2H-1,3,4-Thiadiazine, tetrahydro-5-methyl-2-(1-methylethyl)-, trans-(9CI) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the type of reaction and reagents used.

Scientific Research Applications

2H-1,3,4-Thiadiazine, tetrahydro-5-methyl-2-(1-methylethyl)-, trans-(9CI) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-1,3,4-Thiadiazine, tetrahydro-5-methyl-2-(1-methylethyl)-, trans-(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2H-1,3,4-Thiadiazine, tetrahydro-5-methyl-2-(1-methylethyl)-, trans-(9CI) include other thiadiazine derivatives and heterocyclic compounds containing sulfur and nitrogen atoms, such as:

  • 1,3,4-Thiadiazole
  • 1,2,4-Thiadiazine
  • 1,3,4-Oxadiazine

Uniqueness

What sets 2H-1,3,4-Thiadiazine, tetrahydro-5-methyl-2-(1-methylethyl)-, trans-(9CI) apart is its specific substitution pattern and the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C7H16N2S

Molecular Weight

160.28 g/mol

IUPAC Name

(2R,5S)-5-methyl-2-propan-2-yl-1,3,4-thiadiazinane

InChI

InChI=1S/C7H16N2S/c1-5(2)7-9-8-6(3)4-10-7/h5-9H,4H2,1-3H3/t6-,7+/m0/s1

InChI Key

QFJPHCFSQIRYBF-NKWVEPMBSA-N

Isomeric SMILES

C[C@H]1CS[C@@H](NN1)C(C)C

Canonical SMILES

CC1CSC(NN1)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.